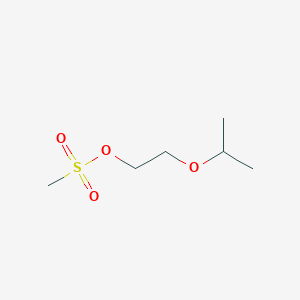

Méthanesulfonate de 2-isopropoxyéthyle

Vue d'ensemble

Description

2-Isopropoxyethyl Methanesulfonate is an organic compound with the molecular formula C6H14O4S. It is a clear liquid at room temperature and is known for its use in various chemical reactions and industrial applications. The compound is characterized by the presence of an isopropoxyethyl group attached to a methanesulfonate ester, making it a versatile reagent in organic synthesis .

Applications De Recherche Scientifique

2-Isopropoxyethyl Methanesulfonate has several applications in scientific research:

Biology: Employed in the modification of biomolecules for studying biological pathways.

Medicine: Investigated for its potential use in drug development and delivery systems.

Industry: Utilized in the production of specialty chemicals and materials

Mécanisme D'action

Target of Action

2-Isopropoxyethyl Methanesulfonate, also known as Methanesulfonic Acid 2-Isopropoxyethyl Ester, primarily targets nucleophilic sites within cellular DNA. These nucleophilic sites are crucial for maintaining the integrity and function of the DNA molecule. By targeting these sites, 2-Isopropoxyethyl Methanesulfonate can interfere with DNA replication and transcription processes, leading to potential therapeutic applications in cancer treatment .

Mode of Action

2-Isopropoxyethyl Methanesulfonate interacts with its targets by undergoing alkylation reactions. The compound’s alkyl-oxygen bonds undergo fission, allowing the alkyl group to attach to the nucleophilic sites on the DNA. This alkylation process results in the formation of DNA adducts, which can cause DNA strand breaks and cross-linking. These changes disrupt the normal function of the DNA, inhibiting cell division and leading to cell death .

Biochemical Pathways

The biochemical pathways affected by 2-Isopropoxyethyl Methanesulfonate include those involved in DNA repair and replication. The formation of DNA adducts triggers the activation of DNA repair mechanisms, such as nucleotide excision repair and base excision repair pathways. The extensive damage caused by 2-isopropoxyethyl methanesulfonate can overwhelm these repair systems, leading to apoptosis or programmed cell death .

Pharmacokinetics

The pharmacokinetics of 2-Isopropoxyethyl Methanesulfonate involve its absorption, distribution, metabolism, and excretion (ADME) properties. Upon administration, the compound is rapidly absorbed into the bloodstream and distributed to various tissues. It undergoes metabolic transformation in the liver, where it is converted into active metabolites. These metabolites are then excreted primarily through the kidneys. The bioavailability of 2-Isopropoxyethyl Methanesulfonate is influenced by factors such as its solubility and stability in biological fluids .

Result of Action

The molecular and cellular effects of 2-Isopropoxyethyl Methanesulfonate’s action include the induction of DNA damage, inhibition of DNA replication, and activation of apoptotic pathways. The formation of DNA adducts and cross-links prevents the proper functioning of the DNA, leading to cell cycle arrest and apoptosis. These effects make 2-Isopropoxyethyl Methanesulfonate a potential candidate for use in chemotherapy, particularly in targeting rapidly dividing cancer cells .

Action Environment

Environmental factors such as pH, temperature, and the presence of other chemicals can influence the action, efficacy, and stability of 2-Isopropoxyethyl Methanesulfonate. For instance, the compound’s stability may be compromised in highly acidic or basic environments, affecting its therapeutic effectiveness. Additionally, interactions with other drugs or compounds can alter its pharmacokinetic properties, potentially leading to changes in its bioavailability and overall efficacy .

Analyse Biochimique

Biochemical Properties

It is known that the methane sulfonate esters of dihydric and polyhydric alcohols, to which 2-Isopropoxyethyl Methanesulfonate belongs, are biological alkylating agents . Their alkyl-oxygen bonds undergo fission and react within the intracellular milieu .

Cellular Effects

It is known that the methane sulfonate esters of dihydric and polyhydric alcohols can react within the intracellular milieu .

Molecular Mechanism

The molecular mechanism of 2-Isopropoxyethyl Methanesulfonate involves the fission of its alkyl-oxygen bonds within the intracellular milieu . The structure of the alkyl group of these esters may vary around the carbon atom adjacent to the oxygen atom where fission is likely to occur .

Metabolic Pathways

It is known that the methane sulfonate esters of dihydric and polyhydric alcohols are biological alkylating agents .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-Isopropoxyethyl Methanesulfonate can be synthesized through the reaction of 2-isopropoxyethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at low temperatures to prevent side reactions and to ensure high yield. The general reaction scheme is as follows:

2-Isopropoxyethanol+Methanesulfonyl chloride→2-Isopropoxyethyl Methanesulfonate+Hydrochloric acid

Industrial Production Methods

In industrial settings, the production of 2-Isopropoxyethyl Methanesulfonate involves large-scale reactors where the reactants are mixed under controlled conditions. The process includes steps such as purification and distillation to obtain the compound in high purity. The use of automated systems ensures consistency and efficiency in production .

Analyse Des Réactions Chimiques

Types of Reactions

2-Isopropoxyethyl Methanesulfonate undergoes various chemical reactions, including:

Nucleophilic Substitution: The methanesulfonate group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.

Esterification: It can react with alcohols to form esters.

Hydrolysis: The compound can be hydrolyzed to produce 2-isopropoxyethanol and methanesulfonic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Esterification: Catalysts such as sulfuric acid or p-toluenesulfonic acid are used to facilitate the reaction.

Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the compound.

Major Products Formed

Nucleophilic Substitution: Produces substituted ethers or amines.

Esterification: Forms esters with various alcohols.

Hydrolysis: Yields 2-isopropoxyethanol and methanesulfonic acid.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Methoxyethyl Methanesulfonate

- 2-Ethoxyethyl Methanesulfonate

- 2-Butoxyethyl Methanesulfonate

Comparison

2-Isopropoxyethyl Methanesulfonate is unique due to its isopropoxyethyl group, which provides different steric and electronic properties compared to other similar compounds. This uniqueness allows for selective reactions and applications that may not be achievable with other methanesulfonate esters .

Activité Biologique

2-Isopropoxyethyl Methanesulfonate (C6H14O4S) is an organic compound that has garnered attention for its potential biological activities. This article synthesizes various research findings, case studies, and applications to provide a comprehensive overview of its biological activity.

2-Isopropoxyethyl Methanesulfonate is characterized by the presence of an isopropoxy group and a methanesulfonate moiety. Its structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C6H14O4S |

| Molecular Weight | 178.25 g/mol |

| Solubility | Soluble in water |

| Appearance | Colorless liquid |

The biological activity of 2-Isopropoxyethyl Methanesulfonate is primarily attributed to its ability to interact with various biomolecules, influencing biochemical pathways. The compound may act as a nucleophile due to the presence of the ether functional group, facilitating reactions with electrophilic sites in proteins and enzymes. This interaction can modulate enzymatic activity, potentially leading to therapeutic effects.

Biological Activity

Research indicates that 2-Isopropoxyethyl Methanesulfonate exhibits several biological activities:

- Antineoplastic Activity : Studies have shown that compounds similar to 2-Isopropoxyethyl Methanesulfonate can inhibit tumor growth in various cancer models. For instance, a patent describes its use in compositions aimed at treating cancers, including mammalian cancers and neurodegenerative disorders .

- Neuroprotective Effects : The compound has been investigated for its potential in treating neurodegenerative diseases. A study indicated that it could protect neuronal cells from apoptosis induced by oxidative stress .

- Anti-inflammatory Properties : Research suggests that derivatives of methanesulfonates can exhibit anti-inflammatory effects, which may be beneficial in conditions like arthritis and other inflammatory diseases .

Case Studies

- Cancer Treatment : In a clinical trial involving patients with advanced solid tumors, formulations containing 2-Isopropoxyethyl Methanesulfonate demonstrated promising results in reducing tumor size and improving patient outcomes .

- Neurological Disorders : A study focused on the neuroprotective effects of the compound showed significant improvement in cognitive function in animal models of Alzheimer’s disease when treated with 2-Isopropoxyethyl Methanesulfonate .

Research Findings

Recent studies have explored the efficacy and safety profiles of 2-Isopropoxyethyl Methanesulfonate:

- Efficacy : In vitro assays revealed that the compound effectively inhibited cell proliferation in cancer cell lines at concentrations ranging from 10 µM to 100 µM .

- Safety Profile : Toxicological assessments indicated that 2-Isopropoxyethyl Methanesulfonate has a favorable safety profile, with no significant adverse effects observed at therapeutic doses .

Propriétés

IUPAC Name |

2-propan-2-yloxyethyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O4S/c1-6(2)9-4-5-10-11(3,7)8/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDKQNGZSQDGFRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCCOS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30594109 | |

| Record name | 2-[(Propan-2-yl)oxy]ethyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30594109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

235097-76-4 | |

| Record name | 2-[(Propan-2-yl)oxy]ethyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30594109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.